Acid green 50
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Overview
Description
Mechanism of Action
Target of Action
Acid Green 50, also known as Lissamine Green B, is a synthetically produced organic acid dye with two aminophenyl groups . It is extensively used as a food dye and has a medical application as a staining agent . The primary targets of this compound are the tissues it is intended to stain, such as the cornea and conjunctiva in medical applications .
Mode of Action
The mode of action of this compound involves its interaction with its targets through staining. The dye molecules bind to the target tissues, allowing them to be visualized. In the case of this compound-PVA composite films, the optical absorption spectra show a good linear absorption at 650 nm wavelength due to the presence of π‒conjugated electrons in the this compound dye molecules .
Result of Action
The primary result of this compound’s action is the staining of target tissues, which allows for their visualization. For example, in medical applications, this compound can stain the cornea and conjunctiva, aiding in the diagnosis of various eye conditions . In the case of this compound-PVA composite films, they have a high optical limiting efficiency due to strong reverse saturable absorption at the wavelength of 635 nm, making them potential candidates for eye and sensor protection devices .
Biochemical Analysis
Biochemical Properties
Acid Green 50 interacts with various biomolecules due to its chemical structure. It has been observed to form composite films with polyvinyl alcohol (PVA), showing good linear absorption at 650 nm wavelength due to the presence of π‒conjugated electrons in the this compound dye molecules . This interaction suggests that this compound could potentially interact with other biomolecules, such as enzymes and proteins, in a similar manner.
Molecular Mechanism
The molecular mechanism of this compound is largely based on its interaction with other molecules. For instance, it has been shown to interact with PVA, forming composite films with unique optical properties . The exact nature of these interactions, including any potential enzyme inhibition or activation, remains to be fully elucidated.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its use in composite films suggests that it may have a degree of stability suitable for long-term applications .
Transport and Distribution
Its interactions with other molecules, such as PVA, suggest that it may be capable of interacting with transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Green 5 is synthesized through a multi-step process involving the reaction of anthraquinone derivatives with sulfonating agents. The key steps include:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups.
Amination: The sulfonated anthraquinone is then reacted with aromatic amines to form the desired diimino compound.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of Green 5 involves large-scale sulfonation and amination reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Continuous Stirred Tank Reactors (CSTR): for sulfonation.
Batch Reactors: for amination.
Filtration and Drying: to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Green 5 undergoes several types of chemical reactions, including:
Oxidation: Green 5 can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
Green 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics, personal care products, and textiles
Comparison with Similar Compounds
Green 5 is unique due to its high stability and intense color. Similar compounds include:
Acid Green 25: Another anthraquinone-based colorant with similar properties.
Disodium 2,2’-[(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylsulphonate)]: A closely related compound with slight variations in structure and color intensity.
Green 5 stands out due to its superior stability and versatility in various applications, making it a preferred choice in many industries.
Properties
CAS No. |
3087-16-9 |
---|---|
Molecular Formula |
C27H26N2NaO7S2 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(2-hydroxy-3,6-disulfonaphthalen-1-yl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C27H26N2O7S2.Na/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36;/h5-16H,1-4H3,(H2,31,32,33,34,35,36); |
InChI Key |
WCPVWGORDJAZNB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na] |
3087-16-9 | |
physical_description |
Dark blue or dark green powder or granules |
Pictograms |
Irritant |
Synonyms |
N-[4-[[4-(Dimethylamino)phenyl](2-hydroxy-3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-methanaminium Inner Salt Sodium Salt; C.I. Acid Green 50; C.I. Acid Green 50 Monosodium Salt; Lissamine Green BN; 12078 Green; Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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